2-[(Z)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole
Description
2-[(Z)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a furan ring substituted with a nitrophenyl group
Properties
IUPAC Name |
2-[(Z)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-21(23)14-7-5-13(6-8-14)17-11-9-15(24-17)10-12-19-20-16-3-1-2-4-18(16)25-19/h1-12H/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPIBQNKYVJHIS-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 2-aminophenol. The reaction is carried out in the presence of a suitable catalyst, such as p-benzoquinone, in an organic solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[(Z)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study various biological processes due to its fluorescence properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazole core can intercalate with DNA, disrupting its function. These interactions can lead to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
- 5-(2-Nitrophenyl)furfural
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
2-[(Z)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole is unique due to its combination of a benzoxazole core and a nitrophenyl-substituted furan ring. This structure imparts distinct electronic and photophysical properties, making it valuable for various applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
